molecular formula C14H7F2NO2 B6400757 3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% CAS No. 1261931-20-7

3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6400757
CAS RN: 1261931-20-7
M. Wt: 259.21 g/mol
InChI Key: DRPWJMKQKVZCEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% (abbreviated as 3-CNFB-95) is a fluorinated benzoic acid derivative that has been used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 130-132°C. This compound has been used in the synthesis of various organic compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It is a useful reagent for the synthesis of organic compounds, such as aryl amines, aryl halides, and aryl sulfonamides. It has also been used in the synthesis of antimicrobial agents and in the study of the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of 3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which can lead to anti-inflammatory and analgesic effects. In addition, it has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Inhibition of 5-LOX can lead to anti-inflammatory and anti-allergic effects.

Advantages and Limitations for Lab Experiments

3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to synthesize. It is also soluble in organic solvents, making it easy to work with. However, it is important to note that 3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% is a potentially hazardous compound and should be handled with caution.

Future Directions

There are a number of potential future directions for research on 3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95%. Further studies could be conducted to better understand its mechanism of action and to explore its potential therapeutic applications. In addition, further research could be conducted to explore the potential of 3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% as a synthetic reagent for the synthesis of organic compounds. Finally, further studies could be conducted to explore the potential toxicity of 3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95%.

Synthesis Methods

3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% can be synthesized by the reaction of 3-cyanophenylacetic acid and 5-fluorobenzoic acid in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in an anhydrous solvent such as dichloromethane at a temperature of 0-5°C. The reaction yields 3-(3-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% as a white crystalline solid with a purity of 95%.

properties

IUPAC Name

3-(3-cyano-2-fluorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F2NO2/c15-11-5-9(4-10(6-11)14(18)19)12-3-1-2-8(7-17)13(12)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPWJMKQKVZCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689838
Record name 3'-Cyano-2',5-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261931-20-7
Record name 3'-Cyano-2',5-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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